

An In-depth Technical Guide to the Thermodynamic Properties of 2,5-Dimethylhexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethylhexane

Cat. No.: B165582

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **2,5-dimethylhexane**, an isomer of octane. The information is compiled from various reputable sources and is presented in a structured format for ease of reference and comparison. This document includes tabulated quantitative data, a detailed experimental protocol for determining specific heat capacity, and a visual representation of the experimental workflow.

Physical and Thermochemical Properties

The following tables summarize the key physical and thermochemical properties of **2,5-dimethylhexane**. These values are essential for a wide range of applications, from chemical process design to computational modeling.

Table 1: General Physical Properties of **2,5-Dimethylhexane**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₈	--INVALID-LINK--
Molar Mass	114.232 g·mol ⁻¹	[1]
Appearance	Colorless liquid	[1]
Density	0.694 g/mL at 25 °C	[2] [3] [4]
Refractive Index (nD)	1.392 at 20 °C	[1] [2]
Boiling Point	108.1 to 109.9 °C	[1] [5]
Melting Point	-93 to -89 °C	[1]
Flash Point	26 °C (closed cup)	[2] [6]

Table 2: Thermochemical Properties of **2,5-Dimethylhexane**

Property	Value	Source(s)
Standard Enthalpy of Formation (ΔfH [⊖] 298, liquid)	-262.0 to -259.0 kJ·mol ⁻¹	[1]
Standard Enthalpy of Combustion (ΔcH [⊖] 298, liquid)	-5.4615 to -5.4587 MJ·mol ⁻¹	[1]
Heat Capacity (C _p , liquid)	249.20 J·K ⁻¹ ·mol ⁻¹ at 298.15 K	[1] [7]
Magnetic Susceptibility (χ)	-98.15·10 ⁻⁶ cm ³ ·mol ⁻¹	[1]

Table 3: Vapor Pressure and Enthalpy of Vaporization of **2,5-Dimethylhexane**

Temperature (°C)	Vapor Pressure (kPa)	Enthalpy of Vaporization ($\Delta_{\text{vap}}H$) (kJ·mol ⁻¹)	Source(s)
37.7	7.582	-	[1]
37.7	7.584 (1.1 psi)	-	[2][3][4]
20	4.04 (30.3 mmHg)	-	[6][8]
246.5 to 382.3 K	See Antoine Equation	41.1 at 261 K	[9]
307 to 383 K	-	36.9 at 322 K	[9]
382.3 K	-	32.54	[9]

Note: The Antoine equation for vapor pressure is given as $\log_{10}(P) = A - (B / (T + C))$, where P is the vapor pressure in bar and T is the temperature in Kelvin. For **2,5-dimethylhexane**, the parameters are A = 3.98021, B = 1284.664, and C = -59.032 for the temperature range of 246.5 to 382.3 K.[9]

Experimental Protocol: Determination of Specific Heat Capacity

A common and reliable method for determining the specific heat capacity of a liquid like **2,5-dimethylhexane** is Differential Scanning Calorimetry (DSC), following the principles outlined in ASTM E1269.[1][2][10]

Objective: To determine the specific heat capacity (Cp) of liquid **2,5-dimethylhexane** as a function of temperature.

Apparatus:

- Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
- Hermetically sealed aluminum DSC pans and lids.
- A microbalance with a precision of at least 0.01 mg.

- A syringe for dispensing the liquid sample.
- High-purity indium for temperature and enthalpy calibration.
- A certified reference material with a known specific heat capacity (e.g., sapphire).
- Inert purge gas (e.g., nitrogen or argon).

Procedure:

- **Instrument Calibration:**
 - Calibrate the temperature and enthalpy response of the DSC using high-purity indium according to the manufacturer's instructions.
 - Perform a heat flow calibration as per ASTM E968.[10]
- **Sample Preparation:**
 - Accurately weigh an empty, clean, and dry hermetically sealed aluminum DSC pan with its lid.
 - Using a syringe, carefully introduce a small amount (typically 10-20 mg) of **2,5-dimethylhexane** into the pan.[9] To minimize vaporization, the headspace in the pan should be kept to a minimum.[9]
 - Hermetically seal the pan to prevent any loss of the volatile sample during heating.
 - Accurately weigh the sealed pan containing the sample to determine the precise mass of the **2,5-dimethylhexane**.
- **DSC Measurements (Three-Scan Method):**
 - Baseline Scan: Place an empty, sealed aluminum pan in the sample position and another empty, sealed aluminum pan in the reference position. Perform a temperature scan over the desired range (e.g., from 0 °C to 70 °C) at a constant heating rate (e.g., 10 °C/min).[9] This scan establishes the baseline heat flow of the instrument.

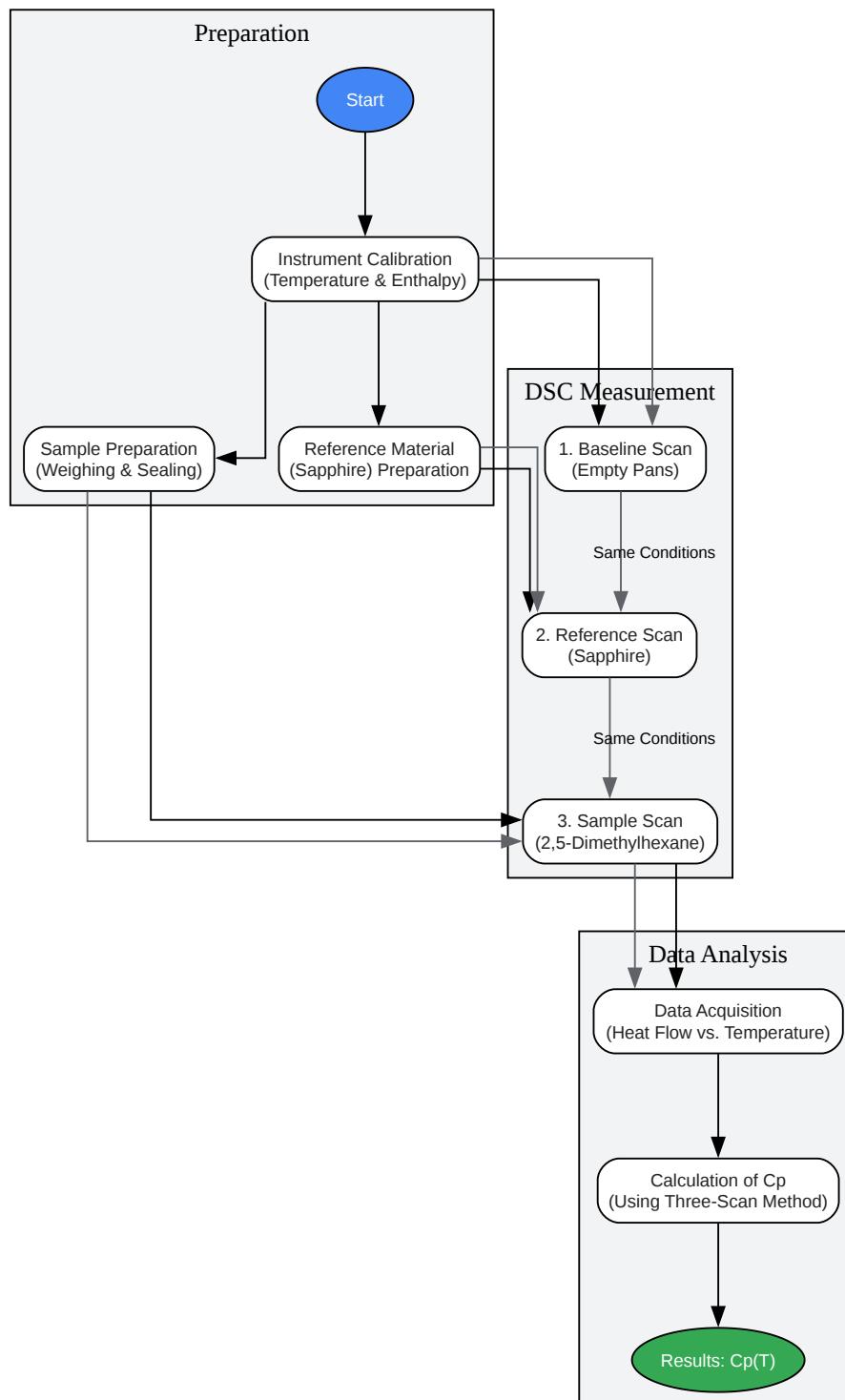
- Reference Material Scan: Place the certified reference material (e.g., sapphire) of a known mass in the sample pan and an empty, sealed pan in the reference position. Perform a temperature scan over the same temperature range and at the same heating rate as the baseline scan.
- Sample Scan: Replace the reference material with the sealed pan containing **2,5-dimethylhexane**. Perform a temperature scan under the identical conditions as the previous two scans.
- Data Analysis and Calculation:

- The specific heat capacity (C_p) of the sample is calculated using the following equation:

$$C_p(\text{sample}) = (C_p(\text{std})) * (\text{mstd} / \text{msample}) * (\Delta Q_{\text{sample}} - \Delta Q_{\text{baseline}}) / (\Delta Q_{\text{std}} - \Delta Q_{\text{baseline}})$$

where:

- $C_p(\text{sample})$ is the specific heat capacity of the **2,5-dimethylhexane**.
- $C_p(\text{std})$ is the known specific heat capacity of the standard reference material.
- mstd is the mass of the standard reference material.
- msample is the mass of the **2,5-dimethylhexane** sample.
- ΔQ_{sample} is the heat flow signal for the sample.
- ΔQ_{std} is the heat flow signal for the standard reference material.
- $\Delta Q_{\text{baseline}}$ is the heat flow signal for the empty pan (baseline).
- The calculation is performed at various temperatures across the scanned range to determine the temperature dependence of the specific heat capacity.


Precautions:

- Ensure the DSC cell is clean and dry before each run.

- Use a consistent purge gas flow rate throughout all experiments.
- Handle **2,5-dimethylhexane** in a well-ventilated area due to its volatility and flammability.
- Ensure the hermetic seals on the DSC pans are perfect to prevent any sample loss, which would lead to inaccurate results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the specific heat capacity of **2,5-dimethylhexane** using Differential Scanning Calorimetry.

[Click to download full resolution via product page](#)

Caption: Workflow for determining specific heat capacity by DSC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determining Specific Heat Capacity by Differential Scanning Calorimetry | Testing Standard | WJE [wje.com]
- 2. store.astm.org [store.astm.org]
- 3. thermtest.com [thermtest.com]
- 4. srd.nist.gov [srd.nist.gov]
- 5. kofastudy.com [kofastudy.com]
- 6. scribd.com [scribd.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. tainstruments.com [tainstruments.com]
- 9. mdpi.com [mdpi.com]
- 10. mse.ucr.edu [mse.ucr.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of 2,5-Dimethylhexane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165582#thermodynamic-properties-of-2-5-dimethylhexane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com